molecular formula C14H12ClNO B11948634 N-(2-chloro-6-methylphenyl)benzamide CAS No. 10286-86-9

N-(2-chloro-6-methylphenyl)benzamide

Cat. No.: B11948634
CAS No.: 10286-86-9
M. Wt: 245.70 g/mol
InChI Key: KCMJCTKSNLUIOU-UHFFFAOYSA-N
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Description

N-(2-chloro-6-methylphenyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position and a methyl group at the 6-position on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing tyrosine kinase inhibitors, such as dasatinib (a BCR-ABL and SRC family kinase inhibitor) .

Properties

CAS No.

10286-86-9

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)16-14(17)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17)

InChI Key

KCMJCTKSNLUIOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-methylphenyl)benzamide typically involves the condensation of 2-chloro-6-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like potassium permanganate in an acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of N-(2-substituted-6-methylphenyl)benzamide derivatives.

    Oxidation: Formation of N-(2-chloro-6-carboxyphenyl)benzamide or N-(2-chloro-6-formylphenyl)benzamide.

    Reduction: Formation of N-(2-chloro-6-methylphenyl)benzylamine.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-methylphenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent-Driven Pharmacological Activity

Table 1: Substituent Effects on Anticonvulsant Activity
Compound Name Substituents (Position) MES Test Potency (vs. Phenytoin) Reference
N-(2-chloro-6-methylphenyl)benzamide Cl (2), CH₃ (6) [1]
4-Nitro-N-(2,6-dimethylphenyl)benzamide NO₂ (4), CH₃ (2,6) [1]
2-Chloro-N-(2-ethyl-6-methylphenyl)benzamide Cl (2), CH₂CH₃ (2), CH₃ (6) Not reported [18]

Key Findings :

  • The chloro-methyl combination at positions 2 and 6 enhances anticonvulsant activity compared to dimethyl or ethyl-methyl substitutions .
  • Nitro groups (e.g., 4-nitro substitution) improve potency but are less effective than chloro-methyl configurations .

Physicochemical and Structural Comparisons

Table 2: Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Hydrogen Bonding Crystallinity Data
This compound C₁₄H₁₂ClNO 245.71 N–H···O observed Dihedral angle: 68.39°
2-Amino-6-chloro-N-methylbenzamide C₈H₉ClN₂O 184.63 Layers via N–H···O Layers parallel to ab plane
2-Chloro-6-fluoro-N-[1-(3-methoxyphenyl)ethyl]benzamide C₁₇H₁₆ClFNO₂ 335.77 Not reported Fluorine enhances polarity

Structural Insights :

  • Dihedral angles between the benzamide and substituted phenyl rings influence molecular packing and bioavailability. For example, the 68.39° angle in this compound suggests moderate planarity, facilitating membrane penetration .
  • Halogen substitutions (Cl, F) improve metabolic stability and target binding compared to non-halogenated analogues .
Table 3: Therapeutic Derivatives
Parent Compound Derivative Target/Application Clinical Relevance
This compound Dasatinib BCR-ABL, SRC kinases FDA-approved for leukemia
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide Dasatinib analogue DDR1/DDR2 inhibition Preclinical investigation

Mechanistic Notes:

  • The benzamide core serves as a scaffold for kinase inhibitor design, enabling interactions with ATP-binding pockets .
  • Hydroxyethylpiperazine additions (e.g., in dasatinib derivatives) enhance solubility and pharmacokinetics .

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